molecular formula C20H20O4 B4850510 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

Cat. No. B4850510
M. Wt: 324.4 g/mol
InChI Key: NITBHGQOAGFKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone, also known as BFBE, is a synthetic compound that has gained attention due to its potential for use in scientific research. BFBE is a member of the family of compounds known as chalcones, which are known to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory mediators, such as cytokines and prostaglandins. 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone may also act through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest and apoptosis. In addition, 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a low toxicity profile. However, there are also some limitations to its use. 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone. One area of interest is its potential as a neuroprotective agent. Further research is needed to determine its efficacy in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its efficacy in different types of cancer and to determine its optimal dosage and administration route. Finally, more research is needed to fully understand its mechanism of action and to identify potential drug targets for further development.

Scientific Research Applications

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has been shown to have a variety of potential scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone has also been shown to have potential as a neuroprotective agent, as it has been found to protect against oxidative stress and neuroinflammation.

properties

IUPAC Name

2-(1-benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-2-3-6-13-10-16(19(23)12-17(13)21)18(22)11-15-9-14-7-4-5-8-20(14)24-15/h4-5,7-10,12,21,23H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITBHGQOAGFKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-yl)-1-(5-butyl-2,4-dihydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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